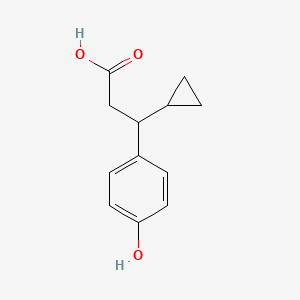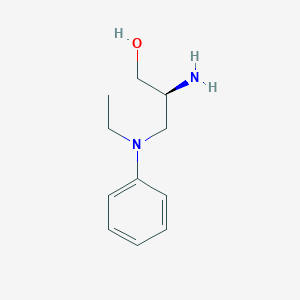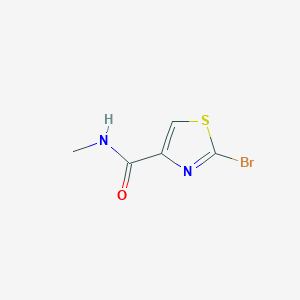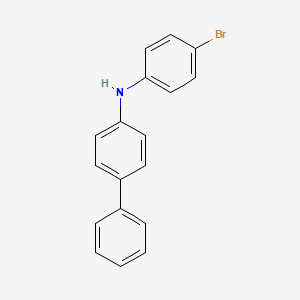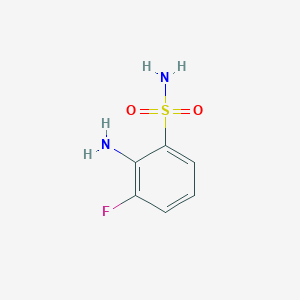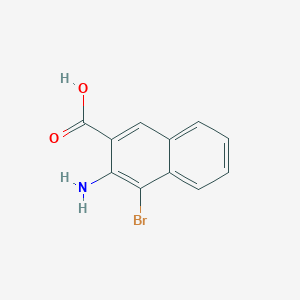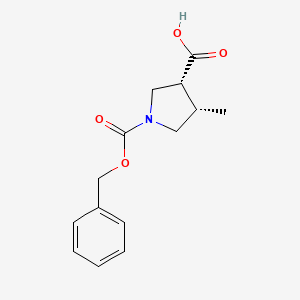
(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, also known as Boc-4-methylpyrrolidine-3-carboxylic acid, is a chiral carboxylic acid that is used in the synthesis of various compounds, including pharmaceuticals. Boc-4-methylpyrrolidine-3-carboxylic acid has been studied extensively in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Biologically Active Compounds of Plants
Natural carboxylic acids, including compounds like (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, are plant-derived compounds known for their biological activity. Studies show that such acids exhibit a range of bioactivities, including antioxidant, antimicrobial, and cytotoxic properties. The structure of these acids significantly influences their bioactivity, with a correlation observed between the number of hydroxyl groups, conjugated bonds, and their biological effects. For instance, compounds with higher antioxidant activity have been identified based on their structural attributes, suggesting the potential of (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid in similar applications (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, have been studied for their role in fermentative production processes using engineered microbes. These acids can inhibit microbial growth at concentrations below desired yields, highlighting the importance of understanding their inhibitory mechanisms. Such knowledge aids in the engineering of more robust microbial strains for industrial applications, potentially including those involving (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (Jarboe et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques is of significant interest, especially for bio-based plastic production. Research in this area focuses on solvent developments for efficient carboxylic acid recovery, including (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid. Novel solvents such as ionic liquids have been explored, offering advancements in acid extractions and providing insights into potential applications of (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid in such processes (Sprakel & Schuur, 2019).
Catalytic Non-Enzymatic Kinetic Resolution
The resolution of racemates, including potentially (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid, plays a crucial role in the synthesis of chiral compounds. Catalytic non-enzymatic kinetic resolution has emerged as a significant method, leveraging chiral catalysts for high enantioselectivity and yield. This approach is crucial for the synthesis of enantiopure compounds, indicating the relevance of such techniques in the application of (3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid (Pellissier, 2011).
Propiedades
IUPAC Name |
(3R,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGSNKXBKDVHPM-PWSUYJOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(Benzyloxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)

